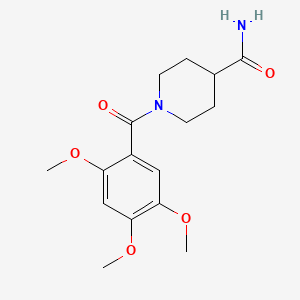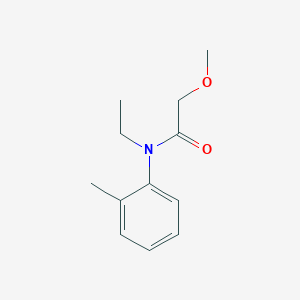
1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide, also known as AG-1478, is a synthetic compound that has been widely used in scientific research as a selective inhibitor of epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays a critical role in cell growth, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various types of cancer, making EGFR a promising target for cancer therapy.
Mécanisme D'action
1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide exerts its inhibitory effect on EGFR by binding to the ATP-binding site of the receptor, thereby preventing the phosphorylation of tyrosine residues and downstream signaling events. This results in the inhibition of cell growth and survival, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. It has been reported to inhibit the release of inflammatory cytokines and chemokines in response to lipopolysaccharide (LPS) stimulation, suggesting a potential role in the treatment of inflammatory diseases. This compound has also been shown to enhance the differentiation of neural stem cells into neurons, highlighting its potential application in regenerative medicine.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has several advantages as a tool compound for studying EGFR signaling. It is highly selective for EGFR and does not inhibit other receptor tyrosine kinases, making it a valuable tool for dissecting the specific role of EGFR in various biological processes. This compound is also relatively stable and easy to handle, making it suitable for use in a wide range of experimental settings.
However, there are also some limitations to the use of this compound. It has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent. In addition, its inhibitory effect on EGFR is reversible, which may limit its long-term efficacy in cancer therapy.
Orientations Futures
There are several future directions for the use of 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide in scientific research. One potential application is in the study of the role of EGFR in the development and progression of various types of cancer. This compound could be used to investigate the mechanisms underlying EGFR-mediated tumor growth and metastasis, as well as to identify new targets for cancer therapy.
Another potential application is in the development of novel EGFR inhibitors with improved pharmacological properties. By understanding the structure-activity relationship of this compound and other EGFR inhibitors, it may be possible to design more potent and selective inhibitors with better pharmacokinetic properties.
Finally, this compound could also be used in combination with other therapeutic agents to enhance their efficacy in cancer therapy. For example, this compound could be combined with chemotherapy or radiation therapy to overcome resistance mechanisms and improve treatment outcomes.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research as a selective inhibitor of EGFR. It has been shown to have anti-tumor activity in various preclinical models of cancer, as well as other biochemical and physiological effects. This compound has several advantages as a tool compound for studying EGFR signaling, but also has some limitations. There are several future directions for the use of this compound in scientific research, including the study of EGFR-mediated cancer progression, the development of novel EGFR inhibitors, and the combination of this compound with other therapeutic agents.
Méthodes De Synthèse
1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide can be synthesized using a multi-step process starting from 2,4,5-trimethoxybenzoic acid. The first step involves the conversion of 2,4,5-trimethoxybenzoic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with piperidine to form the corresponding carboxamide. Finally, the carboxamide is benzoylated using benzoyl chloride to yield this compound.
Applications De Recherche Scientifique
1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been extensively used in scientific research as a tool compound to study the role of EGFR in various biological processes. It has been shown to inhibit the autophosphorylation of EGFR and downstream signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion in vitro. In vivo studies have also demonstrated the anti-tumor activity of this compound in various preclinical models of cancer.
Propriétés
IUPAC Name |
1-(2,4,5-trimethoxybenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-21-12-9-14(23-3)13(22-2)8-11(12)16(20)18-6-4-10(5-7-18)15(17)19/h8-10H,4-7H2,1-3H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKDTKHKARMJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)N2CCC(CC2)C(=O)N)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B5784083.png)
![ethyl 2-({[(2-methyl-2-propen-1-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5784092.png)
![2-(2-chlorophenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5784102.png)

![N'-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5784105.png)


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5784125.png)
![4-bromo-N'-[(2,6-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5784133.png)
